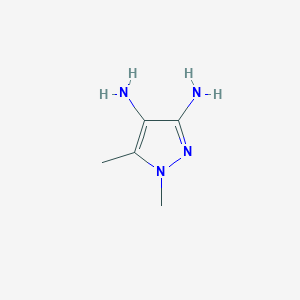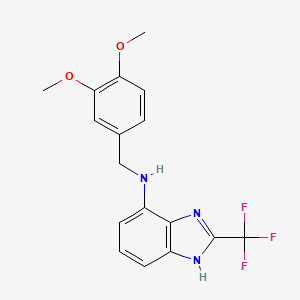![molecular formula C20H26N2O4 B11049972 diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring system substituted with various functional groups, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The tetramethyl substitution on the indole ring can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Coupling Reaction: The amino group can be introduced via a coupling reaction with an appropriate amine.
Esterification: The final step involves the esterification of the butenedioic acid with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole ring or the ester groups.
Reduction: Reduced forms of the ester groups to alcohols.
Substitution: Halogenated or alkylated derivatives of the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
DIETHYL (Z)-2-[(1,2,3,6-TETRAMETHYL-1H-INDOL-5-YL)AMINO]-2-BUTENEDIOATE is unique due to its specific substitution pattern on the indole ring and the presence of the diethyl ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C20H26N2O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
diethyl (Z)-2-[(1,2,3,6-tetramethylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C20H26N2O4/c1-7-25-19(23)11-17(20(24)26-8-2)21-16-10-15-13(4)14(5)22(6)18(15)9-12(16)3/h9-11,21H,7-8H2,1-6H3/b17-11- |
InChI-Schlüssel |
ZWKGOKKJRYYGGW-BOPFTXTBSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\NC1=CC2=C(C=C1C)N(C(=C2C)C)C |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)
![[4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11049919.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)

![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)
![3-(4-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049942.png)

![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
